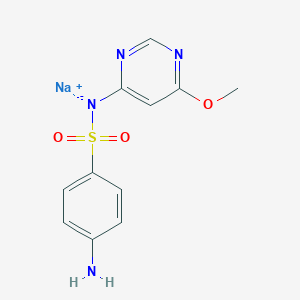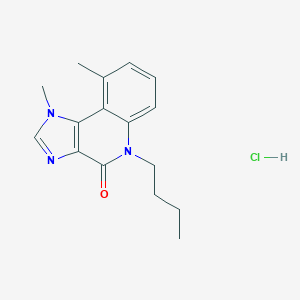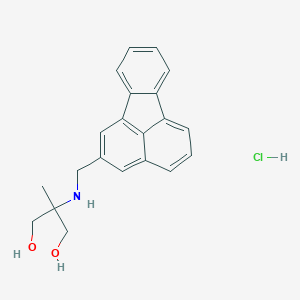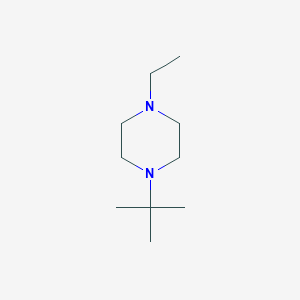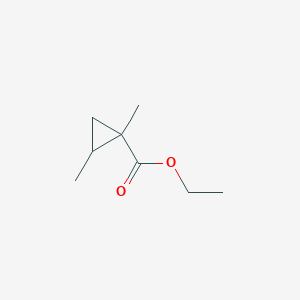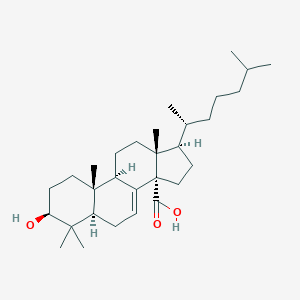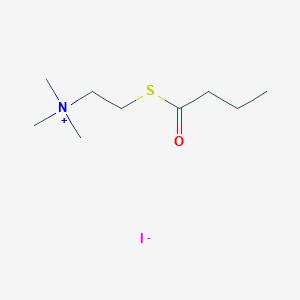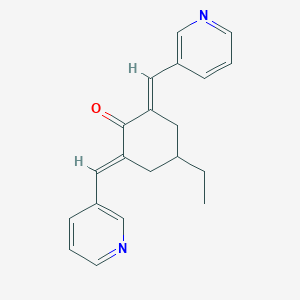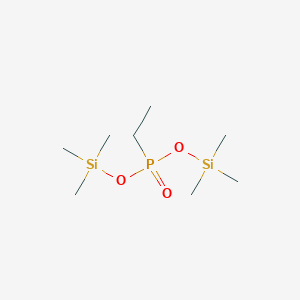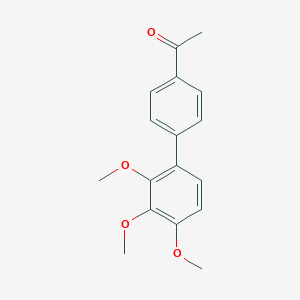
2,3,4-Trimethoxy-4'-acetyl-1,1'-biphenyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,4-Trimethoxy-4'-acetyl-1,1'-biphenyl, also known as TMA-2, is a synthetic psychedelic compound that belongs to the family of phenethylamines. It is a derivative of the more well-known psychedelic compound, mescaline. TMA-2 was first synthesized in the 1960s and has been the subject of scientific research ever since. In
Mecanismo De Acción
The exact mechanism of action of 2,3,4-Trimethoxy-4'-acetyl-1,1'-biphenyl is not fully understood, but it is believed to act on the serotonin system in the brain. Like other psychedelic compounds, 2,3,4-Trimethoxy-4'-acetyl-1,1'-biphenyl is thought to bind to serotonin receptors, particularly the 5-HT2A receptor, which leads to changes in neural activity and altered states of consciousness.
Efectos Bioquímicos Y Fisiológicos
2,3,4-Trimethoxy-4'-acetyl-1,1'-biphenyl has been found to have a range of biochemical and physiological effects. It has been shown to increase heart rate, blood pressure, and body temperature. It also increases levels of the neurotransmitter dopamine in the brain, which may contribute to its psychoactive effects. 2,3,4-Trimethoxy-4'-acetyl-1,1'-biphenyl has also been found to increase levels of the stress hormone cortisol, which may be responsible for some of its anxiogenic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,3,4-Trimethoxy-4'-acetyl-1,1'-biphenyl has several advantages as a research tool. It is relatively easy to synthesize and has been well-studied, so there is a considerable body of literature on its effects. However, there are also several limitations to its use. 2,3,4-Trimethoxy-4'-acetyl-1,1'-biphenyl is a Schedule I controlled substance in the United States, which makes it difficult to obtain for research purposes. Additionally, its psychoactive effects may make it challenging to conduct experiments in a controlled setting.
Direcciones Futuras
There are several possible future directions for research on 2,3,4-Trimethoxy-4'-acetyl-1,1'-biphenyl. One area of interest is its potential therapeutic applications. It has been suggested that 2,3,4-Trimethoxy-4'-acetyl-1,1'-biphenyl may be useful in the treatment of depression, anxiety, and addiction. Further research is needed to explore these possibilities fully. Another area of interest is the development of new synthetic compounds based on 2,3,4-Trimethoxy-4'-acetyl-1,1'-biphenyl. These compounds may have improved therapeutic potential or reduced side effects compared to 2,3,4-Trimethoxy-4'-acetyl-1,1'-biphenyl itself. Overall, 2,3,4-Trimethoxy-4'-acetyl-1,1'-biphenyl remains a fascinating and promising area of research in the field of psychoactive compounds.
Métodos De Síntesis
The synthesis of 2,3,4-Trimethoxy-4'-acetyl-1,1'-biphenyl involves the condensation of 2,3,4-trimethoxybenzaldehyde with nitroethane, followed by reduction with sodium borohydride. The resulting nitrostyrene is then subjected to reductive amination with methylamine to yield 2,3,4-Trimethoxy-4'-acetyl-1,1'-biphenyl. This synthesis method has been well-established and has been used in numerous studies.
Aplicaciones Científicas De Investigación
2,3,4-Trimethoxy-4'-acetyl-1,1'-biphenyl has been used in scientific research to investigate its psychoactive effects. It has been found to have similar effects to other psychedelic compounds, such as mescaline and LSD. 2,3,4-Trimethoxy-4'-acetyl-1,1'-biphenyl has been shown to induce altered states of consciousness, including changes in perception, thought, and mood. It has also been found to have potential therapeutic applications, particularly in the treatment of depression, anxiety, and addiction.
Propiedades
Número CAS |
132491-63-5 |
|---|---|
Nombre del producto |
2,3,4-Trimethoxy-4'-acetyl-1,1'-biphenyl |
Fórmula molecular |
C17H18O4 |
Peso molecular |
286.32 g/mol |
Nombre IUPAC |
1-[4-(2,3,4-trimethoxyphenyl)phenyl]ethanone |
InChI |
InChI=1S/C17H18O4/c1-11(18)12-5-7-13(8-6-12)14-9-10-15(19-2)17(21-4)16(14)20-3/h5-10H,1-4H3 |
Clave InChI |
LUYOBCHXTGJCAP-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC=C(C=C1)C2=C(C(=C(C=C2)OC)OC)OC |
SMILES canónico |
CC(=O)C1=CC=C(C=C1)C2=C(C(=C(C=C2)OC)OC)OC |
Otros números CAS |
132491-63-5 |
Sinónimos |
2,3,4-TABP 2,3,4-trimethoxy-4'-acetyl-1,1'-biphenyl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



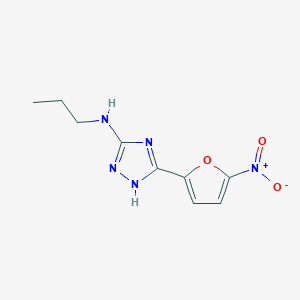
![2-[4-(4,5-Dimethylthiazol-2-yl)phenyl]propanoic acid](/img/structure/B161101.png)
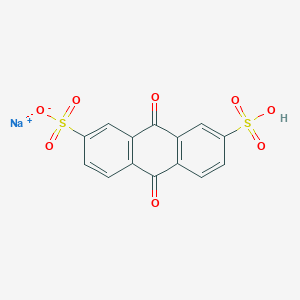
![3-methylisoxazolo[5,4-d]pyrimidine-4(5H)-thione](/img/structure/B161107.png)
